L-Mannose

Description

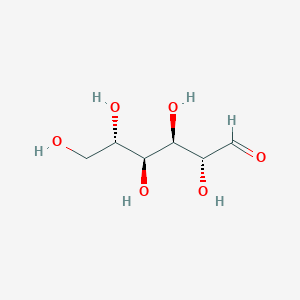

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-BXKVDMCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884248 | |

| Record name | L-Mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-80-5 | |

| Record name | L-Mannose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Mannose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(-)-mannose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANNOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W3YE50TX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The L-Mannose Biosynthesis Pathway in Bacteria: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Critical Metabolic Pathway and its Therapeutic Potential

The biosynthesis of L-mannose, and its activated form GDP-D-mannose, is a central metabolic pathway in bacteria, playing a pivotal role in the synthesis of essential cell envelope components, including lipopolysaccharide (LPS), capsules, and glycoproteins. These structures are crucial for bacterial viability, pathogenesis, and interaction with the host environment. Consequently, the enzymes involved in this pathway represent promising targets for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in bacteria, its regulation, quantitative enzymatic data, detailed experimental protocols, and its potential as a target for antimicrobial drug discovery.

The Core Biosynthesis Pathway: From Fructose-6-Phosphate (B1210287) to GDP-D-Mannose

The central pathway for GDP-D-mannose biosynthesis in most bacteria initiates from the glycolytic intermediate, fructose-6-phosphate. This conversion is accomplished through the sequential action of three key enzymes: Phosphomannose Isomerase (ManA), Phosphomannomutase (ManB), and GDP-D-mannose Pyrophosphorylase (ManC). Alternatively, exogenous mannose can be taken up by the cell and phosphorylated to mannose-6-phosphate (B13060355) to enter the pathway.

The core pathway can be summarized as follows:

-

Isomerization: Phosphomannose Isomerase (PMI), encoded by the manA gene, catalyzes the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate.[1][2]

-

Mutation: Phosphomannomutase (PMM), encoded by the manB gene, facilitates the conversion of mannose-6-phosphate to mannose-1-phosphate.[2][3]

-

Pyrophosphorylation: GDP-mannose Pyrophosphorylase (GMPP), encoded by the manC gene, catalyzes the final step, the reaction of mannose-1-phosphate with guanosine (B1672433) triphosphate (GTP) to produce GDP-D-mannose and pyrophosphate.[2][4]

GDP-D-mannose then serves as a crucial precursor for the synthesis of various cell surface glycans and as a substrate for further modifications, leading to the formation of other nucleotide sugars like GDP-L-fucose and GDP-L-rhamnose.[3]

Quantitative Data on Core Pathway Enzymes

The kinetic properties of the core enzymes in the this compound biosynthesis pathway have been characterized in various bacterial species. This data is crucial for understanding the efficiency and regulation of the pathway and for the design of enzyme inhibitors.

Table 1: Kinetic Parameters of Bacterial Phosphomannose Isomerase (ManA)

| Bacterial Species | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Optimal pH | Reference(s) |

| Escherichia coli | 0.15 | 7.78 (µmol/min/mg) | - | - | [5] |

| Bacillus subtilis | 0.77 | 22,730 | 770 | 7.5 | [6] |

| Bacillus amyloliquefaciens | 7.62 | 106,000 | 13,900 | 7.5 | [6] |

| Pseudomonas aeruginosa | - | - | - | - | [7] |

| Salmonella typhimurium | 1.34 | 583 | 435 | 8.5 | [6] |

Table 2: Kinetic Parameters of Bacterial Phosphomannomutase (ManB)

| Bacterial Species | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Reference(s) |

| Pseudomonas aeruginosa | Mannose-1-phosphate | 0.041 | 1300 | 8.0 | [8] |

| Pseudomonas aeruginosa | Mannose-6-phosphate | 0.018 | - | 8.0 | [8] |

| Coxiella burnetii | D-mannose-1-P | 0.113 | 0.002 (µmol/min) | - | [9] |

| Mycobacterium tuberculosis | Mannose-1-phosphate | - | - | - | [10] |

Table 3: Kinetic Parameters of Bacterial GDP-Mannose Pyrophosphorylase (ManC)

| Bacterial Species | Substrate(s) | Km (mM) | Vmax or kcat | Optimal pH | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Escherichia coli O157:H7 | Mannose-1-Phosphate | - | - | - |[11] | | Escherichia coli O157:H7 | GTP | - | - | - |[11] | | Streptomyces coelicolor | - | - | - | - |[12] | | Mycobacterium tuberculosis | Mannose-1-Phosphate | - | - | - |[10] |

Note: The available kinetic data for ManC is less consistently reported in a comparable format across different studies.

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of this compound is tightly regulated at both the transcriptional and post-translational levels to ensure an adequate supply of GDP-D-mannose for cellular needs while avoiding wasteful overproduction.

Transcriptional Regulation

In many bacteria, the genes encoding the mannose utilization and biosynthesis enzymes (manA, manB, manC) are organized in an operon, often referred to as the man operon. The expression of this operon is typically regulated by a transcriptional regulator, often named ManR, and is influenced by the availability of mannose and other carbon sources through the phosphotransferase system (PTS).

-

Induction by Mannose: The presence of mannose often induces the transcription of the man operon.

-

Carbon Catabolite Repression (CCR): In the presence of a preferred carbon source like glucose, the expression of the man operon is repressed. This regulation is often mediated by components of the PTS.

Allosteric Regulation and Feedback Inhibition

Allosteric regulation provides a rapid mechanism to control metabolic flux. While specific allosteric sites on the core mannose biosynthesis enzymes are not extensively characterized in all bacteria, evidence suggests that feedback inhibition plays a role.[5][7][13] The end product of the pathway, GDP-D-mannose, or downstream metabolites can inhibit the activity of the initial enzymes, particularly Phosphomannose Isomerase (ManA), to modulate the overall rate of synthesis.

Experimental Protocols

The characterization of the this compound biosynthesis pathway relies on robust enzymatic assays. Below are detailed methodologies for assaying the activity of the three core enzymes.

Protocol for Phosphomannose Isomerase (ManA) Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the conversion of mannose-6-phosphate to fructose-6-phosphate, which is then converted to glucose-6-phosphate and subsequently oxidized, leading to the reduction of NADP+ to NADPH.[14]

Materials:

-

Reaction Buffer: 50 mM HEPES, pH 7.1, containing 5 mM MgCl2.

-

Mannose-6-Phosphate (M6P) solution (0.5 mM).

-

Phosphoglucose Isomerase (PGI) (10 µg/mL).

-

Glucose-6-Phosphate Dehydrogenase (G6PDH) (2 µg/mL).

-

NADP+ solution (0.25 mM).

-

Enzyme extract (e.g., cell lysate).

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, PGI, G6PDH, and NADP+.

-

Add the enzyme extract to the reaction mixture and incubate for a few minutes to allow for the measurement of any background reactions.

-

Initiate the reaction by adding the M6P solution.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Protocol for Phosphomannomutase (ManB) Activity Assay

This assay measures the conversion of mannose-1-phosphate to mannose-6-phosphate, which is then quantified using a coupled enzymatic reaction similar to the ManA assay.[14]

Materials:

-

Reaction Buffer: 50 mM HEPES, pH 7.1, containing 5 mM MgCl2.

-

Mannose-1-Phosphate (M1P) solution (100 µM).

-

Glucose-1,6-bisphosphate (activator) (100 µM).

-

Phosphomannose Isomerase (PMI) (3.5 µg/mL).

-

Phosphoglucose Isomerase (PGI) (10 µg/mL).

-

Glucose-6-Phosphate Dehydrogenase (G6PDH) (10 µg/mL).

-

NADP+ solution (1 mM).

-

Enzyme extract.

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, M1P, and glucose-1,6-bisphosphate.

-

Add the enzyme extract and incubate at 37°C for a defined period (e.g., 90 minutes).

-

Stop the reaction by heating at 80°C for 5 minutes.

-

Centrifuge to pellet any denatured protein and collect the supernatant.

-

To the supernatant, add the coupling enzymes (PMI, PGI, G6PDH) and NADP+.

-

Monitor the increase in absorbance at 340 nm to quantify the amount of mannose-6-phosphate produced.

-

Calculate the enzyme activity based on the amount of product formed over time.

Protocol for GDP-Mannose Pyrophosphorylase (ManC) Activity Assay (HPLC-Based)

This method directly measures the formation of GDP-D-mannose from mannose-1-phosphate and GTP using High-Performance Liquid Chromatography (HPLC).[8][15]

Materials:

-

Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl2.

-

Mannose-1-Phosphate (M1P) solution.

-

Guanosine Triphosphate (GTP) solution.

-

Enzyme extract.

-

Quenching solution (e.g., perchloric acid).

-

HPLC system with an anion-exchange column.

-

Mobile phase (e.g., potassium phosphate (B84403) buffer with acetonitrile).

-

GDP-D-mannose standard.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, M1P, and GTP.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at the optimal temperature for a defined period.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by HPLC, monitoring the absorbance at a wavelength suitable for guanine (B1146940) nucleotides (e.g., 254 nm).

-

Quantify the amount of GDP-D-mannose produced by comparing the peak area to a standard curve.

The this compound Pathway as a Drug Target

The essentiality of the this compound biosynthesis pathway for the viability and virulence of many pathogenic bacteria makes it an attractive target for the development of novel antibiotics.[12] Disruption of this pathway can lead to defects in the cell envelope, increased susceptibility to other antibiotics, and reduced ability to cause infection.

Rationale for Targeting the Pathway

-

Essentiality: The products of this pathway are vital for the structural integrity and function of the bacterial cell wall.

-

Virulence Factor Synthesis: GDP-D-mannose is a precursor for many virulence factors, including components of LPS and capsules that protect bacteria from the host immune system.

-

Potential for Specificity: Differences between bacterial and human mannose metabolism pathways may allow for the development of selective inhibitors with minimal off-target effects.

Known Inhibitors and Their Potential

Several inhibitors of the enzymes in the this compound biosynthesis pathway have been identified, demonstrating the feasibility of targeting this pathway.

-

Phosphomannose Isomerase (PMI) Inhibitors: A number of small molecule inhibitors of PMI have been discovered, some with IC50 values in the low micromolar range.[16][17] These compounds serve as valuable starting points for the development of more potent and specific antibacterial agents.

-

Mannose Analogues: Derivatives of mannose have been explored as inhibitors of bacterial adhesion, a process that often involves mannose-containing glycans on the bacterial surface.[18][19] While not direct inhibitors of the biosynthesis pathway, they highlight the importance of mannose in host-pathogen interactions.

The development of potent and specific inhibitors of the this compound biosynthesis pathway holds significant promise for the discovery of new classes of antibiotics to combat the growing threat of antimicrobial resistance. Further research into the structure and function of these essential bacterial enzymes will be critical for the rational design of effective therapeutic agents.

References

- 1. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]

- 2. Disruption of the GDP-mannose synthesis pathway in Streptomyces coelicolor results in antibiotic hyper-susceptible phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GDP-mannose pyrophosphorylase is essential for cell wall integrity, morphogenesis and viability of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Excess mannose limits the growth of phosphomannose isomerase PMI40 deletion strain of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. hollandhospital.testcatalog.org [hollandhospital.testcatalog.org]

- 10. Solved Bacteria 'B' are being used for biological wastewater | Chegg.com [chegg.com]

- 11. "Characterization of GDP-mannose Pyrophosphorylase from Escherichia Col" by Yung-Hun Yang, Young Bok (Abraham) Kang et al. [digitalcommons.georgefox.edu]

- 12. Consensus guideline for the diagnosis and management of mannose phosphate isomerase-congenital disorder of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Allosteric and feedback regulation | PPTX [slideshare.net]

- 14. Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Positive allosteric feedback regulation of the stringent response enzyme RelA by its product - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Aromatic alpha-glycosides of mannose are powerful inhibitors of the adherence of type 1 fimbriated Escherichia coli to yeast and intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

The Rarity of L-Mannose in Nature: A Technical Guide to its Discovery and Sourcing

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mannose, a rare monosaccharide, stands in stark contrast to its ubiquitous D-enantiomer. While D-Mannose is a fundamental component of numerous glycoconjugates in animals, plants, and microorganisms, the natural occurrence of free this compound is exceedingly rare.[1] This technical guide delves into the discovery of this compound in natural contexts, primarily as the structural backbone of the more prevalent L-rhamnose (6-deoxy-L-mannose). It provides a comprehensive overview of the natural sources of its deoxy-form, biosynthetic pathways, extraction and purification protocols, and the enzymatic methods crucial for the production of this compound for research and pharmaceutical applications.

The Discovery of this compound Primarily Through its 6-Deoxy Derivative, L-Rhamnose

The discovery of this compound in natural sources is intrinsically linked to the identification and characterization of L-rhamnose. Chemically defined as 6-deoxy-L-mannose, L-rhamnose is a naturally occurring deoxy sugar found in a variety of organisms.[1][2][3] Its structure reveals an this compound core with the hydroxyl group at the C-6 position replaced by a hydrogen atom. This structural relationship is the primary reason why the natural sourcing of this compound is focused on L-rhamnose-containing biomolecules.

Natural Sources of L-Rhamnose (6-deoxy-L-mannose)

L-rhamnose is found as a constituent of glycosides, polysaccharides, and other complex carbohydrates in a diverse range of organisms. Quantitative data on the concentration of L-rhamnose in these sources can vary depending on the species, growth conditions, and extraction methods.

| Natural Source Category | Specific Examples | L-Rhamnose Containing Molecules | Reference(s) |

| Plants | Buckthorn (Rhamnus), Poison Sumac, Uncaria species | Glycosides (e.g., Rutin, Quercitrin), Plant Gums | [2][4] |

| Bacteria | Mycobacterium species, Pseudomonas aeruginosa, Helicobacter pylori | Outer cell membrane polysaccharides, Lipopolysaccharides (LPS) | [2][5] |

| Microalgae | Diatoms (Class Bacillariophyceae) | Polysaccharides | [4] |

| Marine Algae | Red Algae (Rhodophyta), Green Algae (Bryopsis plumosa) | Polysaccharides, Glycoproteins | [6][7] |

Biosynthesis of L-Rhamnose: Nature's Pathway to the this compound Core

The natural synthesis of the this compound structure occurs through the well-established biosynthetic pathways of L-rhamnose. There are three primary pathways for the biosynthesis of nucleotide-activated L-rhamnose, which serves as the donor for its incorporation into glycoconjugates.[8][9]

-

The rml Pathway: Predominantly found in bacteria and archaea, this pathway converts glucose-1-phosphate to dTDP-L-rhamnose through the action of four enzymes: RmlA, RmlB, RmlC, and RmlD.[8][10]

-

The udp Pathway: Primarily utilized by plants and fungi, this pathway synthesizes UDP-L-rhamnose from UDP-D-glucose.[9][11]

-

The gdp Pathway: A less common pathway found in some bacteria like Pseudomonas, which produces GDP-D-rhamnose from GDP-D-mannose.[8][9]

The following diagram illustrates the bacterial rml pathway for the biosynthesis of dTDP-L-rhamnose.

Experimental Protocols: From Natural Source to Purified this compound

The production of this compound is typically a multi-step process that begins with the extraction of L-rhamnose-containing polysaccharides from natural sources, followed by hydrolysis and subsequent enzymatic conversion to this compound.

Extraction and Hydrolysis of L-Rhamnose from Marine Algae

Marine algae, particularly those from the family Monostromaceae, are a viable source for L-rhamnose.[12]

Protocol for Extraction of Rhamnan (B1165919) Sulfate:

-

Washing and Swelling: Dried algae are immersed in a large volume of water to remove salts and swell the plant material.

-

Solvent Extraction: A water-soluble solvent is added to the swollen algae, and the mixture is heated to extract the rhamnan sulfate.

-

Separation: The solid cell material is removed by centrifugation or filtration to yield an extract containing rhamnan sulfate.[12]

-

Acid Hydrolysis: The extract is then subjected to acid hydrolysis to break down the polysaccharide into its constituent monosaccharides, including L-rhamnose.

Enzymatic Synthesis of this compound

As free this compound is rare in nature, enzymatic conversion is the most practical method for its production. L-rhamnose isomerase is a key enzyme that catalyzes the isomerization of various rare sugars.[13]

Protocol for Enzymatic Conversion of L-Fructose to this compound:

-

Enzyme Source: L-rhamnose isomerase can be obtained from various microbial sources, including mutant strains of Pseudomonas sp.

-

Substrate: L-fructose is used as the starting material for the isomerization reaction.

-

Reaction Conditions: The enzyme is incubated with L-fructose under optimized conditions of pH, temperature, and buffer composition.

-

Purification: The resulting this compound is then purified from the reaction mixture using chromatographic techniques.

The following diagram illustrates the enzymatic conversion of L-fructose to this compound.

Analytical Methodologies for this compound Identification and Quantification

Accurate detection and quantification of this compound, and its differentiation from the more common D-Mannose, are crucial for research and quality control.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the sensitive and specific quantification of monosaccharides.

General Protocol for HPLC-MS/MS Analysis:

-

Sample Preparation: Biological samples (e.g., plasma, serum, or plant extracts) are typically subjected to protein precipitation and/or derivatization.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., a SUPELCOGEL™ Pb column) to separate the different sugars.

-

Mass Spectrometric Detection: The eluting compounds are ionized (e.g., using negative ion electrospray) and detected by a tandem mass spectrometer, which allows for the specific identification and quantification of this compound based on its mass-to-charge ratio and fragmentation pattern.[14][15]

Enzymatic Assays

Enzymatic assays can provide a rapid and specific method for the quantification of mannose. These assays typically involve a series of coupled enzymatic reactions that lead to the production of a detectable product, such as NADPH.[16] By using enzymes specific for either the D- or L-enantiomer, it is possible to differentiate between them.

Conclusion

The discovery and availability of this compound are fundamentally tied to its 6-deoxy counterpart, L-rhamnose, which is found in various plants, bacteria, and algae. While free this compound is not abundant in nature, its core structure is synthesized through well-defined biosynthetic pathways for L-rhamnose. For practical applications in research and drug development, this compound is primarily obtained through the enzymatic conversion of more readily available precursors. The methodologies outlined in this guide, from the extraction of L-rhamnose from natural sources to the specific analytical techniques for this compound identification, provide a comprehensive framework for scientists working with this rare and potentially valuable sugar. Further research into novel microbial sources of L-rhamnose isomerase and the optimization of bioconversion processes will be key to unlocking the full potential of this compound.

References

- 1. Rhamnose [bionity.com]

- 2. Rhamnose - Wikipedia [en.wikipedia.org]

- 3. marknature.com [marknature.com]

- 4. L-(+)Rhamnose [sunriverbio.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Mannose-Specific Lectins from Marine Algae: Diverse Structural Scaffolds Associated to Common Virucidal and Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US4758283A - Process for preparing L-rhamnose - Google Patents [patents.google.com]

- 13. L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

The Biological Role of L-Mannose in Microbial Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-mannose, a C-2 epimer of L-rhamnose (6-deoxy-L-mannose), plays a significant, though often overlooked, role in the carbon metabolism of a diverse range of microorganisms. While not as universally catabolized as D-glucose, this compound serves as a viable carbon and energy source for numerous bacteria, archaea, and some fungi. Its metabolic pathways are intricately linked with those of other sugars, particularly L-rhamnose, and its presence can influence transcriptional regulation and signaling cascades. This technical guide provides a comprehensive overview of the biological role of this compound in microbial metabolism, detailing its transport, enzymatic conversion, and integration into central carbon pathways. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the core metabolic and regulatory pathways. This document is intended to be a valuable resource for researchers investigating microbial carbohydrate metabolism, scientists exploring novel antimicrobial targets, and professionals in drug development seeking to understand the nuances of microbial physiology.

Introduction

Carbohydrate metabolism is central to the survival and proliferation of all microorganisms. While D-glucose is the most widely studied and utilized monosaccharide, microbes have evolved a remarkable capacity to metabolize a wide array of alternative sugars present in their environments. This compound, an L-hexose, is one such sugar. Its primary natural source is as a component of plant and bacterial polysaccharides. The ability of microorganisms to utilize this compound is predominantly tied to the metabolic pathways for L-rhamnose, to which it is structurally similar. Understanding the intricacies of this compound metabolism is crucial for a complete picture of microbial carbon source utilization and can reveal novel enzymatic and transport targets for antimicrobial strategies. This guide will delve into the core aspects of this compound metabolism across different microbial domains.

This compound Transport into the Microbial Cell

The initial step in this compound metabolism is its transport across the cell membrane. The primary mechanism for this compound uptake in many bacteria is through transporters that also recognize L-rhamnose.

Proton-Linked Symport

In many bacteria, including Escherichia coli, this compound is transported into the cell via a proton-motive force-dependent symporter. The L-rhamnose-H+ symporter, encoded by the rhaT gene, has been shown to also transport this compound and L-lyxose.[1] This transport is an active process, allowing the cell to accumulate this compound against a concentration gradient.

Phosphotransferase System (PTS)

While the mannose PTS in E. coli is specific for D-mannose and other D-hexoses, it is important to distinguish that this compound is generally not a substrate for this system.[2] The transport of this compound is typically handled by other transport systems, like the aforementioned L-rhamnose symporter.

Intracellular Metabolism of this compound

Once inside the cell, this compound is channeled into a catabolic pathway that ultimately converges with central glycolytic intermediates. In most bacteria, this occurs through a series of enzymatic reactions closely mirroring the L-rhamnose catabolic pathway.

The L-Rhamnose Pathway Connection

The catabolism of this compound in many bacteria proceeds through the established L-rhamnose metabolic pathway. This is due to the broad substrate specificity of the initial enzyme in this pathway, L-rhamnose isomerase.

The key enzymatic steps are:

-

Isomerization: this compound is isomerized to L-fructose by L-rhamnose isomerase (rhaA).[3]

-

Phosphorylation: L-fructose is then phosphorylated to L-fructose-1-phosphate by L-fructose kinase (a specific rhamnulokinase, rhaB).

-

Aldol Cleavage: L-fructose-1-phosphate is cleaved by L-fructose-1-phosphate aldolase (rhaD) to yield dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde.

DHAP directly enters glycolysis, while L-lactaldehyde can be further metabolized to pyruvate.

Alternative Pathways

In some microorganisms, including certain fungi and archaea, a non-phosphorylative oxidative pathway for L-rhamnose has been identified, which may also be relevant for this compound metabolism. This pathway involves the initial oxidation of the sugar by a dehydrogenase.[4]

Regulation of this compound Metabolism

The metabolism of this compound is tightly regulated, primarily at the transcriptional level, and is often co-regulated with L-rhamnose utilization.

The L-Rhamnose Regulon

In E. coli, the genes for L-rhamnose (and by extension, this compound) catabolism (rhaBAD) and transport (rhaT) are part of the rha regulon.[5][6] This regulon is controlled by two transcriptional activators, RhaR and RhaS.[7]

-

RhaR: In the presence of L-rhamnose (or this compound), RhaR activates the transcription of the rhaSR operon.

-

RhaS: The RhaS protein, in complex with L-rhamnose (or this compound), then activates the promoters of the rhaBAD and rhaT operons, leading to the synthesis of the metabolic enzymes and the transporter.[5]

Catabolite Repression

Like many other alternative sugar utilization pathways, the expression of the rha operon is subject to catabolite repression. In the presence of a preferred carbon source like glucose, the expression of the rha genes is repressed, even if L-rhamnose or this compound is present.[5]

Quantitative Data

The following table summarizes key kinetic parameters of L-rhamnose isomerase from various microbial sources with this compound as a substrate.

| Microorganism | Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat/Km (s-1mM-1) | Optimal pH | Optimal Temp (°C) | Ref. |

| Bacillus subtilis | L-Rhamnose Isomerase | This compound | 13.7 | 57.9 | - | 8.0 | 70 | [3] |

| Caldicellulosiruptor obsidiansis | L-Rhamnose Isomerase | This compound | - | 57.9 | - | 8.0 | 85 | [3] |

| Bacillus halodurans | L-Rhamnose Isomerase | This compound | - | - | - | 7.0 | 70 | [5] |

| Mesorhizobium loti | L-Rhamnose Isomerase | This compound | - | 2.27 | - | 9.0 | 60 | [8] |

Note: Data for this compound as a substrate for L-rhamnose isomerase is limited. The table will be updated as more research becomes available.

Experimental Protocols

Assay for L-Rhamnose Isomerase Activity with this compound

This protocol is adapted from the cysteine-carbazole method for determining ketoses.[9]

Materials:

-

L-rhamnose isomerase (purified or as cell-free extract)

-

This compound solution (e.g., 1 M in water)

-

Glycine-NaOH buffer (100 mM, pH 8.5)

-

MnCl2 solution (10 mM)

-

Trichloroacetic acid (TCA) solution (10%)

-

Cysteine hydrochloride solution (1.5% w/v, freshly prepared)

-

Sulfuric acid (70% v/v)

-

Carbazole (B46965) solution (0.12% w/v in ethanol, freshly prepared)

-

Spectrophotometer and cuvettes

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

-

400 µL Glycine-NaOH buffer (100 mM, pH 8.5)

-

50 µL MnCl2 solution (1 mM final concentration)

-

Appropriate volume of enzyme solution

-

Make up the volume to 450 µL with sterile distilled water.

-

-

Pre-incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C) for 5 minutes.

-

Initiate Reaction: Add 50 µL of this compound solution (100 mM final concentration) to start the reaction.

-

Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes) at the optimal temperature.

-

Stop Reaction: Terminate the reaction by adding 50 µL of 10% TCA.

-

Colorimetric Detection of L-Fructose:

-

To 100 µL of the reaction mixture, add 100 µL of 1.5% cysteine-HCl solution.

-

Add 3 mL of 70% sulfuric acid and mix well.

-

Add 100 µL of 0.12% carbazole solution and mix.

-

Incubate at room temperature for 30 minutes for color development.

-

-

Measurement: Measure the absorbance at 560 nm against a blank (prepared without enzyme or substrate).

-

Standard Curve: Prepare a standard curve using known concentrations of L-fructose to quantify the amount of product formed.

This compound Transport Assay using Radiolabeled Substrate

This protocol is a general method for measuring sugar uptake in bacteria using a radiolabeled substrate.

Materials:

-

Bacterial cells grown to mid-log phase in a defined medium.

-

[14C]-L-Mannose or [3H]-L-Mannose (radiolabeled)

-

Unlabeled this compound

-

Transport buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 10 mM MgSO4)

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus with membrane filters (e.g., 0.45 µm nitrocellulose)

-

Liquid scintillation counter

Procedure:

-

Cell Preparation:

-

Harvest mid-log phase cells by centrifugation.

-

Wash the cells twice with ice-cold transport buffer.

-

Resuspend the cells in transport buffer to a final OD600 of approximately 1.0.

-

-

Uptake Assay:

-

Pre-warm the cell suspension to the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the transport assay by adding a known concentration of radiolabeled this compound to the cell suspension.

-

At various time points (e.g., 15, 30, 60, 120 seconds), take a defined volume of the cell suspension (e.g., 100 µL) and immediately filter it through a membrane filter under vacuum.

-

Wash the filter rapidly with two volumes of ice-cold transport buffer to remove extracellular radiolabel.

-

-

Radioactivity Measurement:

-

Place the filter in a scintillation vial.

-

Add scintillation cocktail and vortex to elute the radioactivity from the cells.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Convert the counts per minute (CPM) to moles of this compound transported using the specific activity of the radiolabeled substrate.

-

Plot the amount of this compound transported over time to determine the initial rate of transport.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of unlabeled this compound in the presence of a fixed concentration of radiolabeled this compound.

-

Visualization of Pathways and Relationships

This compound Catabolic Pathway in Bacteria

Caption: Catabolic pathway of this compound in bacteria.

Transcriptional Regulation of the L-Rhamnose Operon by this compound

Caption: Regulation of the rha operon by this compound.

Conclusion

The metabolism of this compound in microorganisms is a fascinating example of metabolic adaptability, primarily leveraging the enzymatic machinery for L-rhamnose catabolism. The transport and subsequent intracellular conversion of this compound provide a direct link to central glycolysis, enabling its use as a sole carbon and energy source for a variety of microbes. The regulation of this pathway is intricately controlled at the transcriptional level, allowing for a responsive adaptation to the availability of different carbon sources. Further research into the diversity of this compound metabolic pathways, the kinetics of its transporters and enzymes, and the specifics of its regulatory networks will undoubtedly uncover new facets of microbial metabolism and may provide novel avenues for the development of targeted antimicrobial agents. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. Part:BBa K914003 - parts.igem.org [parts.igem.org]

- 2. Structure of the mannose transporter of the bacterial phosphotransferase system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. researchgate.net [researchgate.net]

- 5. Transcriptional regulation of the Escherichia coli rhaT gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pages.jh.edu [pages.jh.edu]

- 7. Positive regulation of the Escherichia coli L-rhamnose operon is mediated by the products of tandemly repeated regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

L-Mannose: A Pivotal Component of the Bacterial Cell Wall

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mannose, a C-2 epimer of glucose, is a critical monosaccharide integrated into the complex architecture of bacterial cell walls. It plays a multifaceted role in bacterial physiology, contributing to structural integrity, virulence, and interactions with the host immune system. This technical guide provides a comprehensive overview of this compound as a component of bacterial cell walls, detailing its biosynthesis, incorporation into various cell wall structures, and its functional significance. The guide includes detailed experimental protocols for the analysis of this compound and presents signaling pathways involving this sugar in a visually accessible format for researchers in microbiology, drug development, and immunology.

Introduction to this compound in Bacterial Cell Walls

The bacterial cell wall is a dynamic and essential structure that provides shape, mechanical strength, and protection against environmental stresses. While peptidoglycan is the foundational polymer of most bacterial cell walls, a diverse array of other glycans, lipids, and proteins contribute to the overall composition and function of this cellular barrier. Among these, this compound is a key constituent, particularly in the form of mannose-containing glycopolymers.

In Gram-positive bacteria, mannose is often found in cell wall polysaccharides and teichoic acids.[1] For instance, neutral sugars like mannose are subunits of polysaccharides within the Gram-positive cell wall.[1] In Gram-negative bacteria, the outer membrane features lipopolysaccharides (LPS), where the O-antigen portion can be rich in mannose.[2][3] The presence and arrangement of mannose residues on the bacterial surface are not merely structural; they form pathogen-associated molecular patterns (PAMPs) that are recognized by the host's innate immune system, influencing the course of infection.

Biosynthesis and Incorporation of this compound

The journey of this compound from a simple sugar to a component of the bacterial cell wall is a multi-step enzymatic process. The primary precursor for mannose biosynthesis is fructose-6-phosphate (B1210287), an intermediate of glycolysis.

GDP-D-Mannose Biosynthesis Pathway

The activated form of mannose used for incorporation into cell wall polymers is guanosine (B1672433) diphosphate-D-mannose (GDP-D-mannose). The biosynthesis of GDP-D-mannose from fructose-6-phosphate involves three key enzymatic steps:

-

Phosphomannose Isomerase (PMI) (ManA): This enzyme catalyzes the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate.

-

Phosphomannomutase (PMM) (ManB): Mannose-6-phosphate is then converted to mannose-1-phosphate by this mutase.

-

Mannose-1-phosphate Guanylyltransferase (MPG) (ManC): The final step involves the transfer of a GMP moiety from GTP to mannose-1-phosphate, yielding GDP-D-mannose and pyrophosphate.

Incorporation into Cell Wall Polymers

Once synthesized, GDP-D-mannose serves as the donor substrate for various mannosyltransferases. These enzymes catalyze the transfer of mannose residues to acceptor molecules, leading to the formation of diverse mannose-containing structures in the cell wall, including:

-

Lipomannan (LM) and Lipoarabinomannan (LAM): Particularly prominent in Mycobacterium species, these complex lipoglycans are anchored in the cell membrane and extend through the cell wall. They consist of a phosphatidyl-myo-inositol anchor followed by a mannan (B1593421) core, which in the case of LAM is further elaborated with an arabinan (B1173331) domain.

-

O-Antigen of Lipopolysaccharide (LPS): In many Gram-negative bacteria, the O-antigen is a repeating polysaccharide unit that can contain mannose. The composition and linkages of these sugars contribute to the serological diversity of bacterial strains.

-

Capsular Polysaccharides: Some bacteria produce a protective outer capsule composed of polysaccharides, which can be rich in mannose.

-

Glycoproteins: Bacteria also possess glycoproteins where mannose can be a component of the glycan chains attached to surface proteins.[4]

Quantitative Abundance of this compound in Bacterial Cell Walls

Table 1: Presence and Significance of Mannose in the Cell Walls of Selected Bacteria

| Bacterial Species | Gram Stain | Presence of Mannose in Cell Wall | Key Mannose-Containing Structures | Reference |

| Mycobacterium tuberculosis | N/A (Acid-Fast) | Abundant | Lipomannan (LM), Lipoarabinomannan (LAM), Phosphatidyl-myo-inositol mannosides (PIMs) | [3] |

| Escherichia coli | Negative | Variable | O-antigen of Lipopolysaccharide (LPS) | [5] |

| Bacillus subtilis | Positive | Present | Cell wall polysaccharides, Mannose utilization system for cell wall synthesis | [1][6] |

| Staphylococcus aureus | Positive | Present | Teichoic acids, Cell wall synthesis precursors | [7][8] |

| Xanthomonas species | Negative | Present | Lipopolysaccharide | [9] |

Functional Roles of this compound in the Bacterial Cell Wall

The mannosylated components of the bacterial cell wall are crucial for several aspects of bacterial physiology and pathogenesis.

Structural Integrity

In mycobacteria, the proper synthesis of mannose-containing molecules like LM and LAM is essential for maintaining the integrity and low permeability of the cell envelope.

Host-Pathogen Interactions

Mannose residues on the bacterial surface act as ligands for host pattern recognition receptors (PRRs), such as:

-

Mannose Receptor (CD206): Expressed on macrophages and dendritic cells, this C-type lectin recognizes terminal mannose residues, leading to phagocytosis of the bacteria.

-

Toll-Like Receptor 2 (TLR2): In conjunction with other receptors, TLR2 can recognize mannosylated bacterial components, triggering an innate immune response.

This recognition can be a double-edged sword. While it initiates an immune response, some pathogenic bacteria have evolved to exploit these interactions to facilitate their uptake and survival within host cells.

Virulence Regulation

Recent studies have shown that bacteria can sense the presence of mannose in the host environment as a cue to regulate the expression of virulence factors. For example, the fish pathogen Edwardsiella piscicida senses host-derived mannose to activate a transcriptional regulator (EvrA) which in turn induces the expression of key virulence factors.[7]

Experimental Protocols for the Analysis of this compound

The analysis of this compound in bacterial cell walls typically involves three main stages: (1) hydrolysis of the cell wall polysaccharides to release monosaccharides, (2) derivatization of the monosaccharides to make them volatile, and (3) analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol for Acid Hydrolysis of Bacterial Cell Wall Polysaccharides

This protocol describes the release of neutral monosaccharides using trifluoroacetic acid (TFA).

Materials:

-

Lyophilized bacterial cell wall material

-

2 M Trifluoroacetic acid (TFA)

-

Nitrogen gas supply

-

Heating block or oven

-

Centrifuge

Procedure:

-

Weigh approximately 5-10 mg of lyophilized bacterial cell wall material into a screw-cap glass tube.

-

Add 1 mL of 2 M TFA to the tube.

-

Securely cap the tube and heat at 121°C for 2 hours in a heating block or oven.

-

After hydrolysis, cool the tube to room temperature.

-

Centrifuge the tube at 3000 x g for 10 minutes to pellet any insoluble material.

-

Carefully transfer the supernatant to a new glass tube.

-

Evaporate the TFA to dryness under a gentle stream of nitrogen gas at 40-50°C.

-

The dried residue contains the released monosaccharides.

Protocol for Alditol Acetate (B1210297) Derivatization of Monosaccharides

This protocol converts the released monosaccharides into their alditol acetate derivatives for GC-MS analysis.[10]

Materials:

-

Dried monosaccharide sample from hydrolysis

-

Sodium borohydride (B1222165) (NaBH₄) solution (10 mg/mL in 1 M NH₄OH)

-

Glacial acetic acid

-

Acetic anhydride (B1165640)

-

Dichloromethane (DCM)

-

Deionized water

-

Nitrogen gas supply

-

Heating block

Procedure:

Reduction:

-

To the dried monosaccharide sample, add 200 µL of the NaBH₄ solution.

-

Incubate at room temperature for 1 hour.

-

Add 50 µL of glacial acetic acid dropwise to neutralize the excess NaBH₄.

Acetylation: 4. Evaporate the sample to dryness under a stream of nitrogen. 5. Add 200 µL of acetic anhydride and 20 µL of 1-methylimidazole (catalyst). 6. Incubate at room temperature for 15 minutes. 7. Add 1 mL of deionized water to stop the reaction. 8. Vortex the mixture and then add 500 µL of DCM. 9. Vortex again and centrifuge at 2000 x g for 5 minutes to separate the phases. 10. Carefully remove the upper aqueous layer. 11. Wash the lower DCM layer with 1 mL of deionized water twice. 12. Transfer the lower DCM layer containing the alditol acetates to a new tube and evaporate to dryness under nitrogen. 13. Re-dissolve the dried derivatives in an appropriate volume of acetone (B3395972) or ethyl acetate for GC-MS analysis.

Workflow for GC-MS Analysis of Alditol Acetates

This compound as a Target for Drug Development

The essential roles of mannose in bacterial physiology and virulence make the enzymes involved in its biosynthesis and incorporation attractive targets for the development of novel antimicrobial agents. Inhibiting key enzymes in the GDP-D-mannose biosynthesis pathway, for example, could disrupt the formation of critical cell wall components, leading to increased susceptibility to other antibiotics or a reduction in virulence. Furthermore, understanding the specific mannosyltransferases involved in the synthesis of virulence-associated glycans could enable the design of targeted inhibitors.

Conclusion

This compound is a fundamentally important component of the bacterial cell wall, with diverse roles in maintaining structural integrity, mediating host-pathogen interactions, and regulating virulence. The biosynthesis of mannose-containing glycopolymers is a complex and highly regulated process that is essential for the survival and pathogenicity of many bacteria. The detailed experimental protocols and pathway diagrams provided in this guide offer valuable tools for researchers seeking to further elucidate the roles of this compound in bacterial physiology and to exploit this knowledge for the development of new therapeutic strategies. Further research into the quantitative variations of mannose across different bacterial species and under various environmental conditions will undoubtedly provide deeper insights into the adaptability and resilience of bacteria.

References

- 1. microbenotes.com [microbenotes.com]

- 2. byjus.com [byjus.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Surface-layer glycoproteins: an example for the diversity of bacterial glycosylation with promising impacts on nanobiotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mannose binding and epithelial cell adherence of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of a Mannose Utilization System in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of Staphylococcus aureus cell walls by enzyme-linked immunoassay using antibodies prepared from a semi-synthetic peptidoglycan precursor - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. The gate controlling cell wall synthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bacterial surface layer glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Inertness of L-Mannose in Eukaryotic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Mannose, the L-enantiomer of the hexose (B10828440) mannose, is not a significant substrate for metabolic pathways in eukaryotic cells. Unlike its D-isoform, which plays a crucial role in glycosylation and energy metabolism, this compound is largely unrecognized by eukaryotic cellular machinery. There is no evidence of specific transporters for its efficient uptake, nor are there kinases that readily phosphorylate it to introduce it into mainstream metabolic pathways. Consequently, the primary metabolic fate of this compound in eukaryotic cells is that of an unmetabolized, biologically inert molecule.

This technical guide provides a comprehensive overview of the current understanding of this compound metabolism in eukaryotes. It consolidates the evidence for its metabolic inertness and explores a hypothetical pathway for the metabolism of L-fructose, a potential isomerization product of this compound that could be generated by non-eukaryotic enzymes, such as those from gut microbiota. This guide is intended to be a resource for researchers investigating carbohydrate metabolism, drug development professionals considering L-sugars as therapeutic agents or delivery vehicles, and scientists exploring the boundaries of cellular metabolic capabilities.

This compound: The Unrecognized Epimer

While D-mannose is readily transported into eukaryotic cells via glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to enter glycolysis or glycosylation pathways, this compound is not a substrate for these enzymes.[1] Studies on hexose transporter specificity have not identified any dedicated or efficient transporters for this compound in mammalian cells.[1] Furthermore, hexokinases, which initiate the metabolism of many hexoses, do not exhibit significant activity towards this compound.[2][3]

The lack of specific uptake and phosphorylation mechanisms effectively prevents this compound from entering the central carbon metabolism of eukaryotic cells.

A Hypothetical Pathway for L-Fructose Metabolism

Although this compound itself is not metabolized, it can be isomerized to L-fructose by certain bacterial enzymes.[1] Should L-fructose become available to eukaryotic cells, for instance, through the metabolic activity of the gut microbiome, a hypothetical metabolic pathway can be postulated based on the known promiscuity of certain eukaryotic enzymes with other L-sugars, such as L-sorbose.

The proposed pathway for L-fructose metabolism is as follows:

-

Uptake: L-fructose may be transported into the cell via the fructose (B13574) transporter GLUT5, which is known to transport other L-ketoses like L-sorbose.

-

Phosphorylation: Once inside the cell, L-fructose could be phosphorylated by ketohexokinase (KHK) to form L-fructose-1-phosphate. KHK is known to phosphorylate L-sorbose.

-

Reduction: L-fructose-1-phosphate could then be reduced by an aldo-keto reductase, such as L-iditol dehydrogenase, to L-sorbitol-6-phosphate.

-

Oxidation and Epimerization: Subsequent enzymatic steps to integrate L-sorbitol-6-phosphate into mainstream metabolism are speculative and would require enzymes with specificities that have not been described in eukaryotes.

It is crucial to emphasize that this pathway is hypothetical and likely to be highly inefficient, if it occurs at all. The accumulation of L-fructose-1-phosphate could also have toxic effects, similar to the accumulation of D-fructose-1-phosphate in hereditary fructose intolerance, by sequestering phosphate (B84403) and inhibiting key metabolic enzymes.[4][5][6]

Signaling Pathway Diagram: Hypothetical L-Fructose Metabolism

Quantitative Data Summary

Due to the limited metabolism of this compound in eukaryotes, quantitative data on its metabolic fate is scarce. The following tables summarize relevant kinetic data for enzymes involved in the hypothetical L-fructose pathway, with data for their natural substrates provided for comparison.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Organism/Tissue | Km (mM) | Vmax (relative) | Reference |

| Ketohexokinase (KHK-C) | D-Fructose | Human Liver | 0.5 | 100% | [7] |

| L-Sorbose | Not available | Not available | Not available | ||

| L-Iditol Dehydrogenase | L-Iditol | Sheep Liver | 0.25 | 100% | [8] |

| D-Sorbitol | Sheep Liver | 0.7 | 120% | [8] | |

| Aldolase B | D-Fructose-1-Phosphate | Human Liver | 0.13 | 100% | [5][6] |

| L-Fructose-1-Phosphate | Not available | Not available | Not available |

Table 2: Cellular Uptake Rates

| Substrate | Cell Type | Transporter | Uptake Rate (nmol/hr/mg protein) | Reference |

| D-Mannose | Various mammalian cell lines | GLUTs | 6.5 - 23.0 | [1] |

| This compound | Not available | Not applicable | Not determined | |

| D-Fructose | Human erythrocytes | GLUT5 | ~50 |

Experimental Protocols

Investigating the metabolic fate of this compound requires sensitive analytical techniques to trace its potential, albeit minimal, conversion. Below are detailed protocols adapted from studies on D-mannose and other rare sugars.

Protocol 1: this compound Uptake Assay

This protocol is designed to measure the rate of this compound uptake into cultured cells using a radiolabeled substrate.

Materials:

-

Cultured eukaryotic cells of interest

-

[3H]-L-Mannose or [14C]-L-Mannose

-

Complete culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail and counter

Procedure:

-

Seed cells in a multi-well plate and grow to desired confluency.

-

Wash cells twice with warm PBS.

-

Add pre-warmed culture medium containing a known concentration of radiolabeled this compound.

-

For competition assays, include varying concentrations of unlabeled this compound or other sugars (e.g., D-glucose, D-mannose).

-

Incubate cells at 37°C for defined time points (e.g., 5, 15, 30, 60 minutes).

-

To stop uptake, aspirate the radioactive medium and immediately wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding lysis buffer and incubate for 30 minutes at room temperature.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.

-

Determine the protein concentration of the cell lysate from a parallel plate to normalize uptake data.

-

Calculate the rate of uptake (e.g., pmol/min/mg protein).

Protocol 2: In Vitro Ketohexokinase (KHK) Activity Assay with L-Fructose

This is a coupled spectrophotometric assay to measure the enzymatic activity of KHK with L-fructose as a potential substrate.

Materials:

-

Purified KHK or cell/tissue lysate

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

L-Fructose (substrate)

-

ATP

-

Aldolase

-

Glyceraldehyde-3-phosphate dehydrogenase

-

NADH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing reaction buffer, ATP, aldolase, glyceraldehyde-3-phosphate dehydrogenase, and NADH.

-

Add the KHK enzyme or lysate and incubate for a few minutes at 37°C to measure any background reactions.

-

Initiate the reaction by adding L-fructose.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

The rate of the reaction is proportional to the KHK activity with L-fructose.

-

Calculate the specific activity (e.g., nmol/min/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 3: Metabolite Extraction and Analysis by GC-MS

This protocol outlines the extraction of polar metabolites from cells exposed to this compound or L-fructose and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Cultured cells treated with this compound or L-fructose

-

80% Methanol (B129727) (HPLC grade), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >13,000 x g

-

Vacuum concentrator (e.g., SpeedVac)

-

Derivatization reagents: Methoxyamine hydrochloride in pyridine (B92270) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

GC-MS system

Procedure:

-

Metabolite Extraction:

-

Wash cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

-

Scrape the cells in the cold methanol and transfer the suspension to a pre-chilled microcentrifuge tube.

-

Vortex for 30 seconds and incubate at -80°C for 15 minutes.

-

Centrifuge at >13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry in a vacuum concentrator.

-

-

Derivatization:

-

Resuspend the dried metabolite pellet in methoxyamine hydrochloride in pyridine and incubate at 37°C for 90 minutes.

-

Add MSTFA and incubate at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable GC column and temperature gradient to separate metabolites.

-

Analyze the mass spectra to identify and quantify this compound, L-fructose, and any potential phosphorylated derivatives by comparing to authentic standards.

-

Experimental Workflow Diagram

Conclusion

The available scientific evidence strongly indicates that this compound is metabolically inert in eukaryotic cells. Its lack of recognition by cellular transporters and metabolic enzymes prevents its entry into central carbon metabolism. While a hypothetical pathway for the metabolism of its isomer, L-fructose, can be proposed based on the known activities of some eukaryotic enzymes, this pathway remains speculative and is likely to be of very low efficiency. For researchers and drug development professionals, this compound can be considered a biologically inactive molecule in the context of eukaryotic metabolism. Future studies employing sensitive isotopic tracing and metabolomic analyses are necessary to definitively confirm the fate of this compound and to explore the potential for any minor, yet undiscovered, metabolic conversions.

References

- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anomeric specificity of mannose phosphorylation by hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fructose 1-phosphate - Wikipedia [en.wikipedia.org]

- 5. Fructose-1-Phosphate Aldolase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. gpnotebook.com [gpnotebook.com]

- 7. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 山梨醇脱氢酶 (SDH) from sheep liver | Sigma-Aldrich [sigmaaldrich.com]

L-Mannose Receptor: A Comprehensive Technical Guide to Identification, Characterization, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the L-Mannose Receptor (MR), also known as CD206. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to effectively identify, characterize, and understand the signaling pathways associated with this crucial receptor. The MR, a C-type lectin primarily expressed on the surface of macrophages and immature dendritic cells, plays a pivotal role in both innate and adaptive immunity by recognizing and internalizing glycoproteins and pathogens with terminal mannose, fucose, and N-acetylglucosamine residues.[1][2]

Quantitative Data on this compound Receptor Characteristics

Understanding the quantitative aspects of receptor expression, ligand binding, and internalization is fundamental for functional studies and therapeutic targeting. The following tables summarize key quantitative data available for the Mannose Receptor.

| Parameter | Cell Type | Value | Reference |

| Receptor Density | Liver Sinusoidal Endothelial Cells | 20,000 - 25,000 receptors/cell | [1] |

| Immature Dendritic Cells | High Expression (84 ± 2% positive cells) | [1] | |

| Mature Dendritic Cells | Low Expression (40 ± 5% positive cells) | [1] | |

| M1 Macrophages | Low Expression | [3][4][5] | |

| M2 Macrophages | High Expression | [3][4][5] | |

| Endocytic Rate Constant (Ke) | Liver Sinusoidal Endothelial Cells | 4.12 min⁻¹ (Half-life of ~10 seconds for surface receptor-ligand complexes) | [1] |

| Ligand | Receptor/Domain | Dissociation Constant (Kd) | Reference |

| Ovalbumin | Mannose Receptor on Sinusoidal Endothelial Cells | 6 x 10⁻⁸ M | |

| Mannosylated Ligands | Mannose Receptor | High Affinity (Specific Kd values for various this compound ligands require further investigation) | [6] |

| Mannan (B1593421) (α1-6) | Mannose Receptor | Higher affinity than α1-2 or α1-3 mannan | [6] |

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate study of the this compound Receptor. This section provides step-by-step methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for Identifying Interacting Proteins

This protocol is designed to isolate the Mannose Receptor and its binding partners from cell lysates.

Materials:

-

Cells expressing the Mannose Receptor

-

Ice-cold PBS

-

Cell Lysis Buffer (e.g., RIPA buffer or NP-40 buffer with protease and phosphatase inhibitors)

-

Anti-Mannose Receptor (CD206) antibody

-

Isotype control antibody

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Magnetic rack or centrifuge

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells with ice-cold lysis buffer on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C.

-

Pellet the beads using a magnetic rack or centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add the anti-Mannose Receptor antibody to the pre-cleared lysate. As a negative control, add an isotype control antibody to a separate aliquot of the lysate.

-

Incubate with gentle rotation for 2 hours to overnight at 4°C.

-

Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads using a magnetic rack or centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration) to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel for separation.

-

Proteins can then be identified by Western blotting or mass spectrometry.

-

Western Blotting for Mannose Receptor Detection

This protocol outlines the detection of the Mannose Receptor protein in cell lysates or immunoprecipitated samples.

Materials:

-

Protein samples (cell lysate or IP eluate)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-Mannose Receptor (CD206)

-

Secondary antibody: HRP-conjugated anti-species IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

SDS-PAGE:

-

Load protein samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary anti-Mannose Receptor antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system. The Mannose Receptor is expected to appear as a band of approximately 175 kDa.[7]

-

Mannose Receptor-Mediated Phagocytosis Assay

This assay quantifies the uptake of particles via the Mannose Receptor.

Materials:

-

Phagocytic cells (e.g., macrophages)

-

Fluorescently labeled zymosan particles or mannosylated beads

-

Mannan (for competition assay)

-

Anti-Mannose Receptor (CD206) blocking antibody

-

Culture medium

-

Trypan blue solution

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Plate phagocytic cells in a multi-well plate and allow them to adhere.

-

-

Inhibition (for specificity control):

-

Pre-incubate a subset of cells with mannan (e.g., 1 mg/mL) or an anti-Mannose Receptor blocking antibody for 30 minutes at 37°C to block the receptor.

-

-

Phagocytosis:

-

Add fluorescently labeled particles to all wells at a specific particle-to-cell ratio.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis. A control plate should be kept at 4°C to assess binding without internalization.

-

-

Quenching and Washing:

-

Stop the phagocytosis by adding ice-cold PBS.

-

Quench the fluorescence of non-internalized particles by adding trypan blue solution.

-

Wash the cells several times with cold PBS to remove excess particles and trypan blue.

-

-

Analysis:

-

Flow Cytometry: Detach the cells and analyze the fluorescence intensity to quantify the percentage of cells that have phagocytosed particles and the mean fluorescence intensity per cell.

-

Fluorescence Microscopy: Visualize and quantify the number of internalized particles per cell.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the this compound Receptor.

Signaling Pathways

The cytoplasmic tail of the Mannose Receptor lacks intrinsic signaling motifs, suggesting it collaborates with other receptors to initiate downstream signaling cascades.[1] One well-documented interaction is with Toll-like Receptor 2 (TLR2).

In the context of Mycobacterium tuberculosis infection, the Mannose Receptor signaling involves the Fc receptor common gamma chain (FcRγ), Grb2, and SHP-1.

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental procedures.

Conclusion

The this compound Receptor (CD206) is a multifaceted receptor with critical functions in immunity and homeostasis. This guide provides a foundational framework for its study, encompassing quantitative data, detailed experimental protocols, and an overview of its signaling pathways. Further research is warranted to fully elucidate the complete spectrum of its ligands, the intricacies of its signaling networks, and its potential as a therapeutic target in various diseases.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Mannose receptor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Regulation of Human Macrophage M1–M2 Polarization Balance by Hypoxia and the Triggering Receptor Expressed on Myeloid Cells-1 [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Immunomodulatory Landscape of L-Mannose: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Mannose, a C-2 epimer of glucose, has emerged as a significant modulator of the immune system, exhibiting profound effects on both innate and adaptive immunity. This technical guide provides an in-depth analysis of the immunomodulatory properties of this compound, with a focus on its mechanisms of action, effects on key immune cell populations, and its potential therapeutic applications in autoimmune diseases and cancer. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

Traditionally viewed as a simple monosaccharide involved in glycoprotein (B1211001) synthesis, this compound is now recognized for its potent immunoregulatory functions.[1] Unlike glucose, which fuels pro-inflammatory responses, this compound can steer the immune system towards a state of tolerance and regulated inflammation.[2] This unique characteristic has positioned this compound as a promising therapeutic agent for a range of immune-mediated disorders. This guide will explore the multifaceted immunomodulatory effects of this compound, providing the necessary technical details for researchers to investigate and harness its therapeutic potential.

Effects of this compound on Key Immune Cell Populations

This compound exerts distinct and often opposing effects on different immune cell subsets, highlighting its nuanced role in immune regulation.

T Lymphocytes

This compound significantly influences the differentiation and function of T helper (Th) cells and regulatory T cells (Tregs).

-

Induction of Regulatory T cells (Tregs): A hallmark of this compound's immunomodulatory activity is its ability to induce the differentiation of potent immunosuppressive Foxp3+ Tregs.[3] This induction is mediated through the activation of transforming growth factor-beta (TGF-β).[3] In vivo studies have demonstrated that oral administration of this compound increases the frequency of Treg cells.[4][5]

-

Suppression of Effector T cells: this compound can suppress the proliferation and function of pro-inflammatory Th1 and Th2 cells.[1] This effect is, in part, independent of Treg induction and contributes to its overall anti-inflammatory profile.[1]

Macrophages